3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, acetone, and ammonia.
Formation of Intermediate: The thiophene ring is functionalized through a series of reactions, including halogenation and subsequent substitution reactions, to introduce the desired functional groups.
Final Product Formation: The intermediate is then subjected to reductive amination to introduce the amino group, followed by hydroxylation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: Similar structure with a dimethylamino group instead of an amino group.
3-(Dimethylamino)-1,2-propanediol: Contains a dimethylamino group and two hydroxyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the amino and hydroxyl groups offer sites for further chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h3-5,8,11H,6,10H2,1-2H3 |
InChI Key |
CZNZMUOJIIOVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CSC=C1)O |
Origin of Product |
United States |
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